The molecule contains several functional groups that could be useful in organic synthesis. The tert-butyldimethylsilyl (TBDMS) groups are protecting groups commonly used to protect hydroxyl groups during organic reactions PubChem: . The presence of a cyclic ether (pyran) ring suggests the molecule could be a precursor to other carbohydrate derivatives.
The molecule's overall structure possesses some resemblance to carbohydrates, particularly sugars like glucose. This suggests it could be a potential starting material for synthesizing modified sugars or sugar analogs. Modified sugars are often used in medicinal chemistry research to probe biological processes ScienceDirect.
Tri-O-(tert-butyldimethylsilyl)-D-glucal is a silylated derivative of D-glucal. Its molecular formula is C24H52O4Si3, and it features three tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of D-glucal. This modification enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in synthetic organic chemistry .
Tri-O-(tert-butyldimethylsilyl)-D-glucal exhibits notable biological activities. It has been studied for its antifungal properties, showing effectiveness against various fungal strains by inhibiting their growth. Additionally, its derivatives are being explored for potential antiviral activities and as inhibitors in specific metabolic pathways .
The synthesis of Tri-O-(tert-butyldimethylsilyl)-D-glucal typically involves:
This method allows for controlled silylation and high yields of Tri-O-(tert-butyldimethylsilyl)-D-glucal .
Tri-O-(tert-butyldimethylsilyl)-D-glucal finds applications in several areas:
Studies on the interactions of Tri-O-(tert-butyldimethylsilyl)-D-glucal with various biological molecules are ongoing. Initial findings suggest that it may interact with enzymes involved in carbohydrate metabolism and could inhibit certain pathways critical for fungal growth. These interactions highlight its potential as a therapeutic agent against fungal infections .
Several compounds share structural similarities with Tri-O-(tert-butyldimethylsilyl)-D-glucal. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tri-O-acetyl-D-glucal | Acetyl groups instead of silyl groups | More reactive due to acetyl groups |
3-O-benzyl-D-glucal | Benzyl protection at position 3 | Different reactivity profile due to aromatic ring |
3,4-Di-O-benzyl-D-glucal | Two benzyl groups at positions 3 and 4 | Increased steric hindrance affects reactivity |
Tri-O-(tert-butyldimethylsilyl)-D-glucal stands out due to its enhanced stability and solubility, making it particularly useful in organic synthesis compared to other derivatives that may be more reactive or less stable .
The synthesis of tri-O-(tert-butyldimethylsilyl)-D-glucal primarily begins with D-glucal, a cyclic enol ether derivative of glucose. The key step involves sequential silylation of the hydroxyl groups at positions 3, 4, and 6 using tert-butyldimethylsilyl (TBDMS) protecting groups. A widely employed method involves treating D-glucal with tert-butyldimethylsilyl chloride in the presence of imidazole as a base, typically in dimethylformamide (DMF) at elevated temperatures (60–100°C). This reaction proceeds via nucleophilic substitution, where the silyl chloride reacts with the hydroxyl groups to form stable silyl ethers.
Alternative pathways include the use of tert-butyldimethylsilyl triflate (TBDMSOTf) as a more reactive silylating agent, particularly for sterically hindered hydroxyl groups. For instance, Kinzy and Schmidt reported a two-step synthesis starting with selective benzylation at position 4 of D-glucal, followed by silylation of the remaining hydroxyl groups at positions 3 and 6 using TBDMSCl. This approach achieved an overall yield of 62% after deprotection and purification.
A comparative analysis of synthetic routes is provided below:
The steric bulk of TBDMS groups necessitates careful optimization to avoid incomplete silylation or side reactions. Key factors include:
Notably, the order of silylation impacts regioselectivity. For example, protecting position 6 first reduces steric hindrance, facilitating subsequent silylation at positions 3 and 4. Competitive experiments revealed that TBDMS groups exhibit higher stability toward acidic and basic conditions compared to triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, making them ideal for multi-step syntheses.
The molecular structure of tri-O-(tert-butyldimethylsilyl)-D-glucal is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Spectrum | Key Signals | Assignment |
---|---|---|
1H NMR | δ 6.33 (dd, H-1), δ 4.73–4.65 (m, H-3/H-4), δ 0.86–0.94 (s, TBDMS CH$$_3$$) | Anomeric proton, silyl methyl groups |
13C NMR | δ 103.7 (C-1), δ 74.5 (C-5), δ 26.8–27.2 (TBDMS C(CH$$3$$)$$3$$) | Anomeric carbon, quaternary carbons |
IR | 1250–1100 cm$$^{-1}$$ (Si–O–C), 2900–2850 cm$$^{-1}$$ (C–H stretch) | Silyl ether functionalities |
X-ray crystallography reveals significant steric distortion in tri-O-(tert-butyldimethylsilyl)-D-glucal due to the bulky TBDMS groups. The molecule adopts a $$^{1}C_4$$ chair conformation, with all three silyl substituents occupying axial positions to minimize steric clashes. Key findings include:
Comparative analysis with less bulky silyl groups (e.g., trimethylsilyl) demonstrates that TBDMS substituents enforce rigidity, reducing conformational flexibility and influencing reactivity in subsequent transformations. These crystallographic insights are critical for rationalizing the compound’s stability and selectivity in synthetic applications.